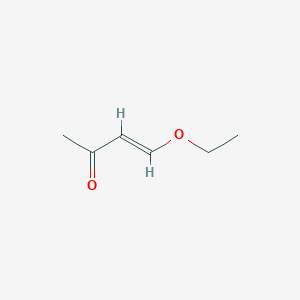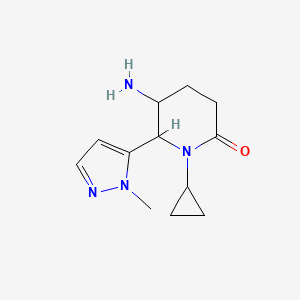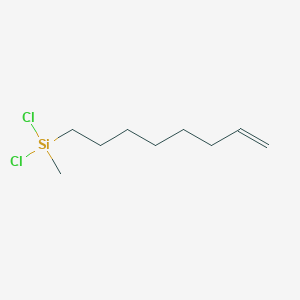![molecular formula C14H17FN2O4 B11749546 1-[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yloxy]-N'-[(2-fluorophenyl)methyl]formohydrazide](/img/structure/B11749546.png)
1-[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yloxy]-N'-[(2-fluorophenyl)methyl]formohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yloxy]-N’-[(2-fluorophenyl)methyl]formohydrazide is a complex organic compound characterized by its unique molecular structure. This compound features a hexahydrofuro[2,3-b]furan ring system, which is a bicyclic structure, and a formohydrazide group attached to a fluorophenyl moiety. The presence of these functional groups and the stereochemistry of the molecule make it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yloxy]-N’-[(2-fluorophenyl)methyl]formohydrazide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the hexahydrofuro[2,3-b]furan ring system and the subsequent attachment of the formohydrazide group.
Formation of the Hexahydrofuro[2,3-b]furan Ring System: This step involves the cyclization of a suitable diol precursor under acidic or basic conditions. The reaction conditions must be carefully controlled to ensure the correct stereochemistry of the product.
Attachment of the Formohydrazide Group: The formohydrazide group is introduced through a condensation reaction between a hydrazine derivative and a formylated intermediate. This step may require the use of a catalyst to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve efficiency and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation of the reaction steps.
Chemical Reactions Analysis
Types of Reactions
1-[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yloxy]-N’-[(2-fluorophenyl)methyl]formohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formohydrazide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Acidic or basic catalysts for cyclization and condensation reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yloxy]-N’-[(2-fluorophenyl)methyl]formohydrazide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yloxy]-N’-[(2-fluorophenyl)methyl]formohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yloxy]-N’-[(2-chlorophenyl)methyl]formohydrazide
- 1-[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yloxy]-N’-[(2-bromophenyl)methyl]formohydrazide
Uniqueness
The uniqueness of 1-[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yloxy]-N’-[(2-fluorophenyl)methyl]formohydrazide lies in its specific stereochemistry and the presence of the fluorophenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H17FN2O4 |
|---|---|
Molecular Weight |
296.29 g/mol |
IUPAC Name |
[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2-fluorophenyl)methylamino]carbamate |
InChI |
InChI=1S/C14H17FN2O4/c15-11-4-2-1-3-9(11)7-16-17-14(18)21-12-8-20-13-10(12)5-6-19-13/h1-4,10,12-13,16H,5-8H2,(H,17,18)/t10-,12-,13+/m0/s1 |
InChI Key |
YFBDWCBHAUPQBQ-WCFLWFBJSA-N |
Isomeric SMILES |
C1CO[C@H]2[C@@H]1[C@H](CO2)OC(=O)NNCC3=CC=CC=C3F |
Canonical SMILES |
C1COC2C1C(CO2)OC(=O)NNCC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11749483.png)

![rac-(2R,3AS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol hydrochloride](/img/structure/B11749491.png)

![1-ethyl-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11749502.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11749509.png)

![[1-(2-Aminoethyl)cyclohexyl]methanol](/img/structure/B11749530.png)



-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11749547.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11749548.png)
